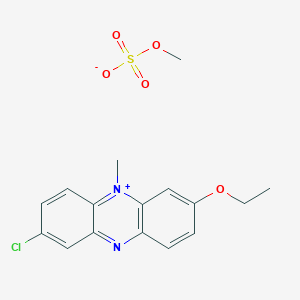
2-Chloro-7-ethoxy-5-methylphenazin-5-ium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-7-ethoxy-5-methyl-phenazine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of 2-chloro-7-ethoxy-5-methyl-phenazine consists of a phenazine core with chlorine, ethoxy, and methyl substituents at positions 2, 7, and 5, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 2-chloro-7-ethoxy-5-methyl-phenazine, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with a carbonyl compound, followed by cyclization.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-diaminobenzenes with 2C-units: This method involves the reaction of 1,2-diaminobenzenes with two-carbon units.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines to form phenazines.
Oxidative Cyclization of 1,2-diaminobenzene/diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines to form phenazines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of amines to form phenazines.
Industrial Production Methods: Industrial production of 2-chloro-7-ethoxy-5-methyl-phenazine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-chloro-7-ethoxy-5-methyl-phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-7-ethoxy-5-methyl-phenazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of bacterial infections and cancer.
Industry: Used as a dye and pigment in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-chloro-7-ethoxy-5-methyl-phenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting DNA replication and transcription . It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death . The molecular targets and pathways involved include topoisomerases and redox-active enzymes .
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-7-ethoxy-5-methyl-phenazine
- 2-chloro-7-methoxy-5-methyl-phenazine
- 2-chloro-7-ethoxy-5-ethyl-phenazine
- 2-chloro-7-ethoxy-5-methyl-quinoxaline
Comparison: 2-chloro-7-ethoxy-5-methyl-phenazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antimicrobial and antitumor activities, as well as varying reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
7467-02-9 |
|---|---|
Molekularformel |
C16H17ClN2O5S |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
2-chloro-7-ethoxy-5-methylphenazin-5-ium;methyl sulfate |
InChI |
InChI=1S/C15H14ClN2O.CH4O4S/c1-3-19-11-5-6-12-15(9-11)18(2)14-7-4-10(16)8-13(14)17-12;1-5-6(2,3)4/h4-9H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DVMYFTNHTCJCFB-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2C)Cl.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


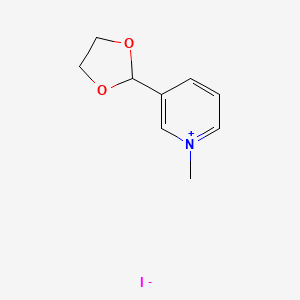
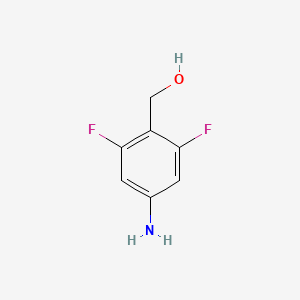
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
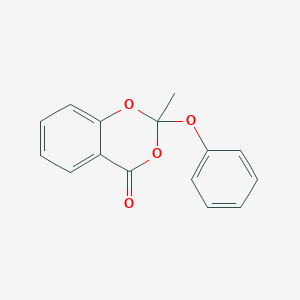
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
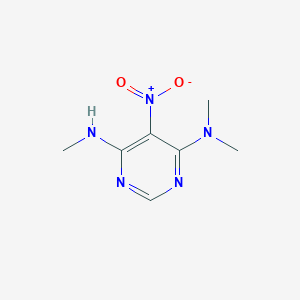
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
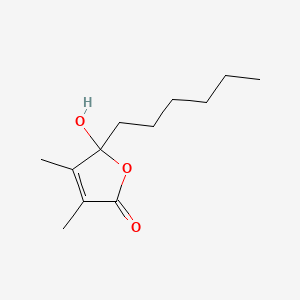
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

